molecular formula C11H10N2O2 B7625308 2-(6-Methoxypyridin-3-yl)pyridin-3-ol

2-(6-Methoxypyridin-3-yl)pyridin-3-ol

Cat. No.: B7625308
M. Wt: 202.21 g/mol
InChI Key: RQZIOGBOWDRWMT-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)pyridin-3-ol is a high-purity chemical intermediate designed for advanced research and development, particularly in the fields of medicinal chemistry and drug discovery. This compound features a bipyridine structure with methoxy and hydroxyl functional groups, making it a versatile scaffold for synthesizing complex molecules. Its structural attributes are similar to derivatives used in developing ligands for neurological targets and as cores for novel bioactive molecules . Researchers can utilize this compound in metal-catalyzed cross-coupling reactions to build more complex structures . It also serves as a potential precursor in the synthesis of Schiff base ligands, which are known to form metal complexes with applications in catalysis and antimicrobial studies . Furthermore, the pyridin-3-ol moiety suggests potential utility in oxidopyridinium cycloaddition chemistry, a method valuable for constructing saturated nitrogen heterocycles frequently found in pharmaceuticals . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(6-methoxypyridin-3-yl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-5-4-8(7-13-10)11-9(14)3-2-6-12-11/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZIOGBOWDRWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Halogenated Derivatives : Chloro and iodo substituents (e.g., 2-Chloro-6-methylpyridin-3-ol ) enhance electrophilicity, facilitating nucleophilic substitution reactions. These compounds are often intermediates in agrochemicals or radiolabeled probes .
  • Methoxy Groups : Methoxy substituents, as in 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol , improve metabolic stability and modulate electronic properties, making them suitable for CNS-targeting drugs.
  • Hydroxyl Groups : The 3-hydroxyl group in pyridin-3-ol derivatives enables hydrogen bonding, critical for binding to biological targets like kinases or oxidoreductases .

Molecular Weight and Solubility

  • Lower molecular weight analogs (e.g., 2-Chloro-6-methylpyridin-3-ol, MW 143.57) exhibit higher solubility in polar solvents, advantageous for aqueous reaction conditions .
  • Bulkier substituents, such as the isopropoxy group in 6-Methyl-2-(propan-2-yloxy)pyridin-3-ol (MW 167.21), increase hydrophobicity, favoring membrane permeability .

Preparation Methods

Synthesis of 3-Boronic Ester-6-Methoxypyridine

The boronic ester intermediate was synthesized via directed lithiation of 2-bromo-6-methoxypyridine. Treatment with n-butyllithium at −78°C in tetrahydrofuran (THF) deprotonated the C3 position, which was subsequently quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford the boronic ester in 42.9% yield.

Reaction Conditions :

  • Substrate: 2-Bromo-6-methoxypyridine (5.32 mmol)

  • Base: n-Butyllithium (2.5 M in hexanes, 5.85 mmol)

  • Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Solvent: THF, −78°C to room temperature

Characterization :

  • 1H NMR^1\text{H NMR} (500 MHz, DMSO-d6d_6): δ 8.03 (d, J=7.0HzJ = 7.0 \, \text{Hz}, 1H, pyridine H), 7.64–7.67 (m, 1H, pyridine H), 3.92 (s, 3H, OCH3_3).

Preparation of 2-Bromo-3-Methoxypyridine

Bromination of 3-methoxypyridine using NN-bromosuccinimide (NBS) in acetonitrile at 80–90°C for 24 hours yielded 2-bromo-3-methoxypyridine as the major product (62%), with regioselectivity dictated by the methoxy group’s ortho-directing effect.

Reaction Conditions :

  • Substrate: 3-Methoxypyridine (295 mmol)

  • Brominating Agent: NBS (302 mmol)

  • Solvent: Acetonitrile, 80–90°C

Characterization :

  • 1H NMR^1\text{H NMR} (200 MHz, CDCl3_3): δ 6.68 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 1H), 6.60 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 1H), 3.91 (s, 3H, OCH3_3).

Suzuki Coupling and Demethylation

The boronic ester (1.2 eq) and 2-bromo-3-methoxypyridine (1 eq) underwent Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 (5 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na2_2CO3_3 (2 M) at 90°C for 12 hours. The resulting 2-(6-methoxypyridin-3-yl)-3-methoxypyridine was isolated in 74% yield. Subsequent demethylation with BBr3_3 in dichloromethane at 0°C to room temperature for 6 hours afforded the target compound in 90% yield.

Overall Yield : 67%
Key Data :

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, pyridine H), 7.91 (d, J=7.6HzJ = 7.6 \, \text{Hz}, 2H), 7.55–7.41 (m, 4H), 4.12 (s, 2H, CH2_2).

Lithiation-Based Coupling Strategy

Directed Ortho-Lithiation of 2-Bromo-6-Methoxypyridine

Treatment of 2-bromo-6-methoxypyridine with n-butyllithium (−78°C, THF) generated a C3-lithiated species, which was quenched with 3-methoxypyridine-2-carbaldehyde to form a secondary alcohol intermediate. Reduction with NaBH4_4 in methanol yielded 2-(6-methoxypyridin-3-yl)-3-methoxypyridine (58% over two steps).

Reaction Conditions :

  • Substrate: 2-Bromo-6-methoxypyridine (5.0 g, 26.59 mmol)

  • Base: n-Butyllithium (1.6 M in hexanes, 19.5 mL)

  • Electrophile: 3-Methoxypyridine-2-carbaldehyde

Characterization :

  • 13C NMR^13\text{C NMR} (DMSO-d6d_6): δ 169.3 (C=O), 147.4 (Ar-C), 139.3 (Ar-C).

Demethylation to 2-(6-Methoxypyridin-3-yl)pyridin-3-ol

The methoxy group at C3 was selectively cleaved using BBr3_3 in dichloromethane, yielding the target compound in 82% purity.

Alternative Methods and Comparative Analysis

Ullmann Coupling

Attempted Ullmann coupling of 3-iodo-6-methoxypyridine and 2-hydroxy-3-pyridinylzinc bromide under CuI catalysis resulted in <20% yield due to competing homo-coupling.

Cyanation-Hydrolysis Pathway

6-Methoxypicolinonitrile (synthesized from 2-bromo-6-methoxypyridine and CuCN in 44% yield) was hydrolyzed to the corresponding carboxylic acid but failed to undergo decarboxylative coupling, highlighting limitations in this approach.

Experimental Data and Characterization

Table 1: Comparative Yields of Synthetic Routes

MethodIntermediate Yield (%)Final Yield (%)
Suzuki Coupling7467
Lithiation-Demethylation5848
Ullmann Coupling<20

Table 2: Spectral Data for Key Intermediates

Compound1H NMR^1\text{H NMR} (δ, ppm)13C NMR^13\text{C NMR} (δ, ppm)
3-Boronic ester-6-MeO-Py8.03 (d, J=7.0HzJ = 7.0 \, \text{Hz})169.3 (C=O), 147.4 (Ar-C)
2-Bromo-3-MeO-Py6.68 (d, J=8.7HzJ = 8.7 \, \text{Hz})162.01 (C-O), 143.29 (Ar-C)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-Methoxypyridin-3-yl)pyridin-3-ol, and what challenges arise in controlling regioselectivity?

  • Methodological Answer : The compound is typically synthesized via (1) hydroxymethylation of pyridin-3-ol derivatives using formaldehyde under basic conditions (e.g., NaOH) or (2) reduction of pre-functionalized pyridine precursors (e.g., 2-formyl derivatives) with NaBH₄ . Challenges include competing substitution patterns due to the electron-rich pyridine ring; regioselectivity can be improved by optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature.

Q. How is the hydroxyl group in this compound typically protected during multi-step syntheses?

  • Methodological Answer : The hydroxyl group is often protected using silyl ethers (e.g., tert-butyldimethylsilyl chloride) or benzyl groups to prevent undesired side reactions during subsequent coupling steps. Deprotection is achieved via mild acidic conditions (e.g., TBAF for silyl ethers) or catalytic hydrogenation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 5.5 ppm), while methoxy groups resonate at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with pyridine substitution .
  • IR Spectroscopy : Strong O-H stretch (~3200 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) confirm hydroxyl and methoxy groups .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in different solvent systems be reconciled methodologically?

  • Methodological Answer : Solubility discrepancies arise from the compound’s polarity (due to hydroxyl/methoxy groups) and hydrogen-bonding capacity . In non-polar solvents (e.g., hexane), poor solubility is observed, while polar aprotic solvents (e.g., DMSO) enhance solubility. Systematic studies using Hansen solubility parameters and temperature-dependent UV-Vis assays can resolve contradictions .

Q. What experimental strategies minimize byproduct formation during the coupling of pyridine rings in the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance cross-coupling efficiency.
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce thermal decomposition of intermediates.
  • Purification Protocols : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from dimeric byproducts .

Q. In crystallographic studies of this compound, how does the choice of refinement software (e.g., SHELXL) impact hydrogen bonding network interpretation?

  • Methodological Answer : SHELXL’s charge-density models enable precise localization of hydrogen atoms, critical for mapping O-H···N interactions. Compared to other software (e.g., OLEX2), SHELXL’s robust handling of twinned data reduces overinterpretation of weak electron density, improving accuracy in hydrogen-bond distance measurements (±0.01 Å resolution) .

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